molecular formula C13H19NO2 B13627012 Methyl (s)-3-amino-3-(4-isopropylphenyl)propanoate

Methyl (s)-3-amino-3-(4-isopropylphenyl)propanoate

Cat. No.: B13627012
M. Wt: 221.29 g/mol
InChI Key: LMGBGJYWZRQZMX-LBPRGKRZSA-N
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Description

Methyl (s)-3-amino-3-(4-isopropylphenyl)propanoate is an organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of an amino group, an ester group, and an aromatic ring with an isopropyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (s)-3-amino-3-(4-isopropylphenyl)propanoate typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the appropriate starting material, which is often a substituted benzene derivative.

    Amination: The introduction of the amino group is achieved through a nucleophilic substitution reaction. This can be done using reagents such as ammonia or amines under suitable conditions.

    Esterification: The ester group is introduced by reacting the intermediate with methanol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The key steps include:

    Bulk Synthesis: Large quantities of starting materials are reacted in reactors under controlled conditions to ensure high yield and purity.

    Catalysis: Catalysts are often used to enhance the reaction rates and selectivity.

    Separation and Purification: Advanced separation techniques such as distillation, crystallization, and filtration are employed to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl (s)-3-amino-3-(4-isopropylphenyl)propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in substitution reactions with electrophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles such as alkyl halides in the presence of a base.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Substituted amino esters.

Scientific Research Applications

Methyl (s)-3-amino-3-(4-isopropylphenyl)propanoate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Material Science: It is utilized in the development of novel materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of Methyl (s)-3-amino-3-(4-isopropylphenyl)propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(4-isopropylphenyl)propanoate: Similar structure but lacks the amino group.

    Methyl 3-amino-3-phenylpropanoate: Similar structure but lacks the isopropyl substituent on the aromatic ring.

Uniqueness

Methyl (s)-3-amino-3-(4-isopropylphenyl)propanoate is unique due to the presence of both the amino group and the isopropyl-substituted aromatic ring. This combination imparts specific chemical and biological properties that are not observed in the similar compounds listed above.

Biological Activity

Methyl (S)-3-amino-3-(4-isopropylphenyl)propanoate, also known as Methyl 3-amino-3-(4-isopropylphenyl)propanoate hydrochloride, is a chiral amino acid derivative with significant biological activity. This compound has attracted attention in medicinal chemistry due to its potential therapeutic applications, particularly in cancer treatment and enzyme inhibition.

Chemical Structure and Properties

  • Molecular Formula : C13H19NO2
  • Molecular Weight : Approximately 221.3 g/mol
  • CAS Number : 618109-84-5

The structure of this compound includes a methyl ester group and an isopropylphenyl substituent, which may enhance its lipophilicity and influence its pharmacological profile.

Histone Deacetylase Inhibition

Research indicates that this compound exhibits notable histone deacetylase (HDAC) inhibitory activity , which is significant in cancer therapy. HDAC inhibitors play a crucial role in the regulation of gene expression and have been shown to induce cell cycle arrest and apoptosis in cancer cells. Preliminary studies suggest that this compound may have similar antiproliferative effects against various cancer cell lines, making it a candidate for further pharmacological studies .

Antiproliferative Effects

A comparative analysis with similar compounds reveals that this compound has potential anticancer properties. The following table summarizes the biological activities of related compounds:

Compound NameCAS NumberStructural FeaturesBiological Activity
Methyl 3-amino-3-phenylpropanoate37088-66-7Phenyl group instead of isopropyl groupAntiproliferative activity
Ethyl 3-amino-3-phenylpropanoate167834-24-4Ethyl instead of methyl esterSimilar anticancer properties
DL-3-Amino-3-p-tolyl-propionic acid68208-18-4p-Tolyl groupPotential neuroprotective effects
Methyl 3-amino-3-(4-methoxyphenyl)propanoate2156615-71-1Methoxy substitutionVarying degrees of biological activity

The unique isopropyl substitution in this compound may enhance its binding affinity to biological targets compared to other similar compounds .

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. This interaction may lead to modulation of various biochemical pathways, including those involved in epigenetic regulation .

Case Studies and Research Findings

Several studies have explored the compound's potential as an HDAC inhibitor. For instance, compounds structurally similar to this compound have demonstrated significant antiproliferative activity against cancer cell lines such as HeLa cells, with IC50 values comparable to established chemotherapeutics like doxorubicin .

In another study focused on enzyme inhibition, this compound was shown to interact with enzymes involved in histone modification, suggesting its potential role in regulating gene expression relevant to cancer progression .

Properties

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

methyl (3S)-3-amino-3-(4-propan-2-ylphenyl)propanoate

InChI

InChI=1S/C13H19NO2/c1-9(2)10-4-6-11(7-5-10)12(14)8-13(15)16-3/h4-7,9,12H,8,14H2,1-3H3/t12-/m0/s1

InChI Key

LMGBGJYWZRQZMX-LBPRGKRZSA-N

Isomeric SMILES

CC(C)C1=CC=C(C=C1)[C@H](CC(=O)OC)N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(CC(=O)OC)N

Origin of Product

United States

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